molecular formula C9H16O3 B3051382 Tert-butyl 3-oxopentanoate CAS No. 33400-61-2

Tert-butyl 3-oxopentanoate

Cat. No. B3051382
CAS RN: 33400-61-2
M. Wt: 172.22 g/mol
InChI Key: AGFWFCUOAZIKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxopentanoate is a chemical compound with the molecular formula C10H18O3 . It is also known by its IUPAC name, tert-butyl 4-methyl-3-oxopentanoate . It has a molecular weight of 186.25 .


Synthesis Analysis

The synthesis of tert-butyl 3-oxopentanoate can be achieved through various methods. One such method involves the enzymatic asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH), which can be effectively synthesized from the corresponding Meldrum’s acid intermediate .


Molecular Structure Analysis

Tert-butyl 3-oxopentanoate contains a total of 30 bonds, including 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Scientific Research Applications

  • Isoxazole Formation : Treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate with hydroxylamine under basic conditions can lead to the formation of various isoxazoles, including 5-tert-butyl-4-methylisoxazol-3-ol and 3-tert-butyl-4-methylisoxazol-5(4H)-one. These compounds are potentially formed via oxidative processes with oxygen, although the exact mechanisms remain uncertain (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

  • Synthesis of Cryptophycin-24 : Tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a component of cryptophycins, has been synthesized using tert-butyl 3-oxopentanoate derivatives. This synthesis is crucial for developing cryptophycin-24 (Arenastatin A), which has potential applications in cancer treatment (Eggen et al., 2000).

  • Physicochemical and Pharmacokinetic Studies : The tert-butyl group, commonly found in medicinal chemistry, often undergoes unwanted property modulation when incorporated into bioactive compounds. Research comparing tert-butyl with alternative substituents like pentafluorosulfanyl and trifluoromethyl has been conducted to optimize drug discovery processes (Westphal et al., 2015).

  • Synthesis of Enantiopure Alpha-Amino Acids : A method for synthesizing enantiopure non-natural alpha-amino acids using tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate has been developed. This approach has been applied in the synthesis of (S)-2-amino-oleic acid, highlighting the compound's versatility in producing various amino acids (Constantinou-Kokotou et al., 2001).

  • Positron Emission Tomography Imaging : (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, synthesized from tert-butyl 3-oxopentanoate, serves as a precursor for [18F]FPGLN, a compound used in tumor positron emission tomography imaging. This highlights its importance in diagnostic imaging and cancer research (Liu et al., 2017).

  • Biodegradable Polycarbonates : Research involving the synthesis of biodegradable polycarbonates from dihydroxybutyric acid and carbon dioxide has utilized tert-butyl 3-oxopentanoate derivatives. These polycarbonates, such as poly(tert-butyl 3,4-dihydroxybutanoate carbonate), have potential applications in environmentally friendly materials and drug delivery (Tsai, Wang, & Darensbourg, 2016).

Safety And Hazards

While specific safety and hazard information for tert-butyl 3-oxopentanoate is not available in the retrieved documents, it is generally advisable to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for the use of tert-butyl 3-oxopentanoate could involve its potential application in biocatalytic processes . Additionally, its synthesis process could be further optimized for efficiency .

properties

IUPAC Name

tert-butyl 3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFWFCUOAZIKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457892
Record name Tert-butyl 3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxopentanoate

CAS RN

33400-61-2
Record name Tert-butyl 3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(1-hydroxypropylidene)-2,2 dimethyl-1,3-dioxane-4,6-dione (18.2 g, 69.4 mmol), tBuOH (19.9 ml, 208 mmol) and benzene (400 ml) was heated at reflux for 6 hours. Concentration in vacuo gave a red liquid.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
19.9 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-oxopentanoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-oxopentanoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-oxopentanoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-oxopentanoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-oxopentanoate

Citations

For This Compound
23
Citations
S Lüdeke, M Richter, M Müller - Advanced Synthesis & …, 2009 - Wiley Online Library
Regioselective reduction of the 5‐keto group of tert‐butyl 4‐methyl‐3,5‐dioxohexanoate (1) leads to a stereodiad of tert‐butyl 5‐hydroxy‐4‐methyl‐3‐oxohexanoate (2). Alcohol …
Number of citations: 49 onlinelibrary.wiley.com
LAM Cornelius, J Li, D Smith… - The Journal of …, 2020 - ACS Publications
… for the synthesis of this chiral intermediate can be applied to starting materials where tert-butyl 3-oxobutanoate 10 is homologated at C-4 (for example, tert-butyl 3-oxopentanoate) to …
Number of citations: 7 pubs.acs.org
S Tsuboi, J Sakamoto, H Yamashita… - The Journal of …, 1998 - ACS Publications
… To a mixture of 2.3 g (57.5 mmol) of 60% NaH in an oil and anhydrous benzene (150 mL) was added tert-butyl 3-oxopentanoate (9.49 g, 55.2 mmol) and then trioctylmethylammonium …
Number of citations: 60 pubs.acs.org
A Sicherer‐Roetman, BJM Jansen… - Recueil des Travaux …, 1985 - Wiley Online Library
… tert-Butyl 3-oxopentanoate (10) Tert-Butyl 3-oxopentanoate was prepared using the procedure described by Hiickin and Weiter" for methyl 3-oxopentanoate. It was obtained as a …
Number of citations: 9 onlinelibrary.wiley.com
J Haas, M Häckh, V Justus, M Müller… - Organic & Biomolecular …, 2017 - pubs.rsc.org
… space (1/6-em)] : [thin space (1/6-em)] 79) was confirmed by comparison to the analytical data for syn/anti-2b obtained by aldol addition of acetaldehyde to tert-butyl 3-oxopentanoate (…
Number of citations: 6 pubs.rsc.org
K Takai, Y Nawate, T Okabayashi, H Nakatsuji, A Iida… - Tetrahedron, 2009 - Elsevier
We developed an efficient, practical, and robust method for stereoselective preparations of (Z)-ketene trimethylsilyl (TMS) thioacetals from thioesters and alkyl (1Z)- or (1Z,3E)-1,3-bis(…
Number of citations: 18 www.sciencedirect.com
T Jia, J Zhang, G Zhang, C Liu, H Tang… - Journal of Materials …, 2022 - pubs.rsc.org
… The terminal unit FFOBr was synthesized by treating compound 2 with tert-butyl-3-oxopentanoate (Fig. S1 and S2†). Then a Knoevenagel condensation between TPT-DT-CHO and …
Number of citations: 7 pubs.rsc.org
J Haas - d-nb.info
The regio-and stereoselective synthesis of chiral molecules with multiple stereocenters is extremely demanding, whereas nature selectively generates highly complex products with …
Number of citations: 0 d-nb.info
H Tabuchi, T Hamamoto, S Miki, T Tejima… - The Journal of …, 1994 - ACS Publications
… Following Yonemitsu’s method,24 alcoholysis of the crude acyl Meldrum’s acid 63 gave tertbutyl 3-oxopentanoate (64) in 83% yield from 62 (eq3). …
Number of citations: 74 pubs.acs.org
IM Bell, SM Stirdivant, J Ahern, JC Culberson… - Biochemistry, 2005 - ACS Publications
… To a stirred solution of tert-butyl 3-oxopentanoate ( 42) (1.39 g, 8.07 mmol) in AcOH (5 mL), at 0 C, was added dropwise a solution of NaNO 2 (0.53 g, 7.68 mmol) in H 2 O (1.5 mL). The …
Number of citations: 38 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.